3-氯-4-磺酰基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

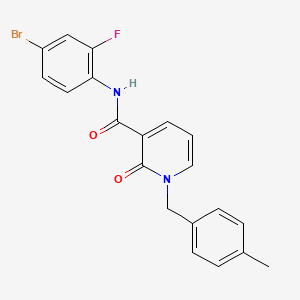

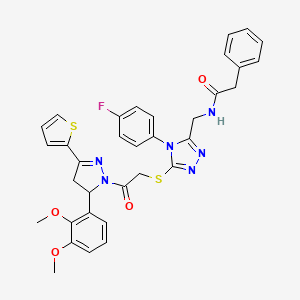

Methyl 3-chloro-4-sulfamoylbenzoate is a compound that is structurally related to various sulfamoylbenzoic acid derivatives. These derivatives have been studied for their potential applications in medicinal chemistry and drug development. For instance, alkyl esters of 6-chloro-2-sulfamoylbenzoic acid have shown pronounced anticonvulsant activity, indicating the relevance of the chloro and sulfamoyl substituents in bioactive compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, was achieved through condensation, methylation, hydrogenolysis, and cyclization starting from 4-chloro-2-sulfonylchloride methyl benzoate . Similarly, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was carried out by reacting 4-methylbenzoyl chloride with potassium thiocyanate to afford an isothiocyanate intermediate, followed by treatment with sulfanilamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a molecule closely related to methyl 3-chloro-4-sulfamoylbenzoate, namely the herbicide triflusulfuron-methyl, features a nearly planar dimethylaminotriazinyl-urea group and a specific orientation of the methylbenzoate group influenced by intramolecular interactions .

Chemical Reactions Analysis

Chemical reactions involving sulfamoylbenzoates include alkylation, oxidation, and nucleophilic substitution. For example, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine resulted in various oxidized products, demonstrating the reactivity of the sulfide moiety . Additionally, kinetic studies of methyl 3,5-dinitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions showed competitive nucleophilic attack at aryl and carbonyl carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoates are influenced by their functional groups. For instance, the stabilities of Meisenheimer complexes formed by these compounds can be studied to understand their reactivity . The first hyperpolarizability, NBO analysis, HOMO and LUMO analysis of related compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into their electronic properties and stability .

科学研究应用

结构和光谱分析3-氯-4-磺酰基苯甲酸甲酯由4-氯-3-磺酰基苯甲酸合成,其结构性质已被广泛研究。X射线衍射、振动和电子光谱以及Hirshfeld表面分析等技术已被用来了解其晶体结构、分子、振动和电子性质。值得注意的是,固态中的分子通过各种分子间相互作用相互连接,形成二维片层。该化合物的分子性质已通过量子化学计算进一步分析,提供了对其势能分布、键离解能和反应性参数的见解(Kavitha等,2020)。

分析方法开发3-氯-4-磺酰基苯甲酸甲酯已成为分析方法开发的一部分,尤其是在色谱-比色分析中。开发了一种新的方法来测定片剂中的氯磺酰胺及其杂质,包括4-氯-3-磺酰基苯甲酸。该方法利用硅胶薄层色谱板和特定的流动相,确保了所研究组分的良好分离和高灵敏度(Hubicka、Krzek和Stankiewicz,2009)。

缓蚀作用研究探索了3-氯-4-磺酰基苯甲酸甲酯衍生物在酸性介质中作为缓蚀剂的潜力。涉及失重测量和电化学方法的研究表明,这些化合物可以显着增强缓蚀性能,效率随着浓度的升高而提高。缓蚀剂与金属表面之间的相互作用已通过光谱分析进一步验证(Sappani和Karthikeyan,2014)。

量子化学分析对3-氯-4-磺酰基苯甲酸甲酯衍生物进行了量子计算计算,以了解它们的分子能、几何形状和振动频率。分析包括检查分子静电势、非线性光学性质和分子内电荷转移。此类研究提供了分子在量子水平上的行为及其在各个领域的潜在应用的详细视图(Charanya、Sampathkrishnan和Balamurugan,2022)。

化学合成中的催化该化合物已在化学合成催化领域中得到应用。研究表明它在促进多氢喹啉衍生物等复杂有机分子的单锅合成中所起的作用。源自3-氯-4-磺酰基苯甲酸甲酯的催化剂展示了多次重复使用的能力,而催化活性没有显着损失,标志着它在化学合成过程中的效率和可持续性(Khaligh,2014)。

属性

IUPAC Name |

methyl 3-chloro-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGFNNOVKUSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-sulfamoylbenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)